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3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride

mGlu2 Positive Allosteric Modulator Residence Time

Kinase and mGlu2 PAM programs demand precise 7-position derivatization-the wrong regioisomer or salt form derails binding kinetics and residence time. This 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride provides: (1) a validated hydrophobic 3-Me anchor for ATP-binding pockets and mGlu2 allosteric sites; (2) a free 7-amine handle for amide, urea, sulfonamide, or Buchwald-Hartwig diversification in parallel synthesis; (3) immediate solubility in DMF, DMSO, and aqueous assay buffers-no salt conversion needed. Suited for hit-to-lead campaigns in oncology (p38α, c-Met), neuroscience (mGlu2 PAM), cancer immunotherapy (IDO1), and antifungal agrochemistry.

Molecular Formula C7H9ClN4
Molecular Weight 184.63
CAS No. 2470435-48-2
Cat. No. B2679671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride
CAS2470435-48-2
Molecular FormulaC7H9ClN4
Molecular Weight184.63
Structural Identifiers
SMILESCC1=NN=C2N1C=CC(=C2)N.Cl
InChIInChI=1S/C7H8N4.ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;/h2-4H,8H2,1H3;1H
InChIKeyNSVFSCJBPCKNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine Hydrochloride: Core Scaffold & Procurement


3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride (CAS 2470435-48-2) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class . The free base (CAS 1214900-87-4) features a methyl group at the 3-position and a primary amine at the 7-position of the fused triazole-pyridine core . The hydrochloride salt form enhances aqueous solubility and solid-state stability, making it suitable for solution-phase chemistry and biological assay preparation . This specific substitution pattern differentiates it from other regioisomeric triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridines) and from analogs bearing different substituents at the 3- or 7-positions, which can exhibit divergent biological target profiles [1].

Why Analogs Cannot Substitute 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine HCl


The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the nature and position of substituents. For instance, 7-aryl derivatives of this scaffold have been optimized as positive allosteric modulators (PAMs) of mGlu2, where the 7-position substituent directly governs binding kinetics and residence time [1]. Conversely, 3-substituted analogs have been explored as p38 MAP kinase inhibitors, where the 3-methyl group contributes to hydrophobic interactions within the ATP-binding pocket [2]. A compound lacking the 7-amine (e.g., the bare 3-methyl-[1,2,4]triazolo[4,3-a]pyridine) would be incapable of forming critical hydrogen bonds required for target engagement in certain chemotypes. Similarly, the absence of the 3-methyl group would alter the electron distribution of the fused ring system, potentially affecting both reactivity in downstream synthetic transformations and binding affinity. Therefore, interchanging this specific compound with a close analog without rigorous validation risks compromising synthetic route integrity or introducing unpredictable shifts in biological potency and selectivity [1][2].

Differentiation Evidence vs. Closest Analogs


Role of 7-Position Substituent in mGlu2 PAM Binding Kinetics

A structure-activity relationship (SAR) study on 7-aryl-[1,2,4]triazolo[4,3-a]pyridines revealed that the nature of the 7-position substituent dramatically influences binding kinetics at the mGlu2 receptor. The most potent compound (9) achieved a binding affinity (Ki) of 12 nM and a residence time (RT) of 68 minutes, translating to sustained in vivo inhibition of REM sleep [1]. This demonstrates that the 7-position is a critical vector for modulating both potency and target engagement duration. A compound lacking a suitable 7-substituent, such as an unsubstituted or 7-H analog, would be expected to lose significant affinity and fail to achieve the prolonged target occupancy required for in vivo efficacy. The 7-amine group in 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride serves as a versatile synthetic handle for introducing these critical 7-aryl or 7-aminoalkyl pharmacophores.

mGlu2 Positive Allosteric Modulator Residence Time

3-Methyl Substitution in p38α Kinase Inhibitor Design

In a combined theoretical and experimental study on atypical p38α MAP kinase inhibitors, the fragment 3-methyl-[1,2,4]triazolo[4,3-a]pyridine (compound 4) was identified as a promising bioisostere for the benzimidazolone nucleus. Computational descriptors for hydrophobic and π-π interaction capacities effectively ranked the potency of triazolopyridine-based inhibitors, with triazole 25 exhibiting significantly greater potency than the benzimidazolone lead [1]. This finding demonstrates that the 3-methyl group contributes to a favorable interaction profile within the kinase active site. An analog lacking the 3-methyl group (e.g., [1,2,4]triazolo[4,3-a]pyridine) would lose these hydrophobic contacts and is predicted to exhibit reduced potency. The 7-amine hydrochloride variant provides a key advantage as a soluble building block for further derivatization to optimize these interactions.

p38 MAP Kinase Fragment-based design Bioisostere

IDO1 Inhibitor Scaffold Validation

A structure-based virtual screening campaign identified a [1,2,4]triazolo[4,3-a]pyridine-based hit as a novel chemotype for IDO1 inhibition, an underexploited heme-binding scaffold [1]. Through rational, in silico-guided design of analogues, the potency was improved to sub-micromolar levels, with excellent in vitro metabolic stability and exquisite selectivity over other heme-containing enzymes [1]. This establishes the [1,2,4]triazolo[4,3-a]pyridine core—particularly when appropriately substituted—as a viable starting point for IDO1 inhibitor development. The 3-methyl-7-amine variant provides a functionalized scaffold that can be rapidly elaborated to explore the SAR around this chemotype.

IDO1 Cancer Immunotherapy Heme-binding Inhibitor

Antifungal Activity of 1,2,4-Triazolo[4,3-a]pyridine Derivatives

A series of novel 1,2,4-triazolo[4,3-a]pyridines were synthesized and evaluated for antifungal activity [1]. Compounds 2b, 2g, 2p, and 2i exhibited good antifungal activity comparable to a commercial pesticide standard [1]. The study developed a 3D-QSAR model using CoMFA, revealing that both steric and electronic fields around the triazolopyridine core are critical for activity. This suggests that specific substitution patterns, such as the 3-methyl and 7-amine groups, can be rationally tuned to optimize antifungal potency. An unsubstituted analog would likely lack the required electrostatic and steric complementarity for the target site.

Antifungal Agrochemical 3D-QSAR

Hydrochloride Salt vs. Free Base for Solution-Phase Applications

The hydrochloride salt form (CAS 2470435-48-2) offers distinct procurement advantages over the free base (CAS 1214900-87-4) for solution-phase chemistry and biological assays. The free base has a molecular weight of 148.17 g/mol and is typically supplied at 95% purity . Conversion to the hydrochloride salt (MW 184.63 g/mol) significantly improves aqueous solubility, a critical parameter for high-throughput screening and in vitro pharmacology experiments . Using the free base in an aqueous biological assay without pH adjustment can lead to poor solubility, inaccurate concentration-response curves, and potential precipitation artifacts. In synthetic chemistry, the free base may be preferred for reactions requiring anhydrous conditions; however, the hydrochloride salt can be used directly in buffered aqueous coupling reactions (e.g., amide bond formation) with appropriate base activation, reducing the need for a separate free-basing step.

Solubility Salt Form Formulation

Application Scenarios for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine HCl


Synthesis of mGlu2 PAM Candidates via 7-Derivatization

Given the demonstrated importance of 7-aryl substitution for mGlu2 PAM potency and residence time [1], this compound is ideally suited as a key intermediate for library synthesis. The 7-amine can be readily converted to amides, ureas, sulfonamides, or aryl amines via Buchwald-Hartwig coupling, enabling rapid exploration of the 7-vector. The 3-methyl group provides a fixed hydrophobic anchor that has been validated in the triazolopyridine PAM chemotype. Researchers should prioritize this hydrochloride salt for its ease of handling in parallel synthesis formats, where solubility in polar aprotic solvents (e.g., DMF, DMSO) is advantageous for high-throughput chemistry.

Fragment-Based Lead Optimization for p38α and c-Met Kinases

The scaffold has been computationally and experimentally validated as a bioisostere for benzimidazolone in p38α kinase inhibitors and has shown activity against c-Met kinase [1][2]. This compound serves as a functionalized fragment that can be directly screened in biochemical kinase assays or elaborated into potent inhibitors. The 7-amine allows for vectoring into the solvent-exposed region or hinge-binding motifs of the kinase active site. Procurement of the hydrochloride salt ensures immediate solubility in assay buffers, enabling rapid hit validation without the need for time-consuming salt conversion steps.

IDO1 Inhibitor Scaffold Exploration

The [1,2,4]triazolo[4,3-a]pyridine chemotype has been identified as a novel and underexploited scaffold for IDO1 catalytic holo-inhibitors with sub-micromolar potency and excellent selectivity [1]. This compound provides a synthetically tractable starting point for generating focused libraries around this chemotype. The combination of the 3-methyl group (which may occupy a hydrophobic pocket in the IDO1 active site) and the 7-amine handle (for introducing diverse side chains) makes it particularly attractive for hit-to-lead campaigns in cancer immunotherapy research.

Antifungal Lead Generation and 3D-QSAR Optimization

The antifungal activity of 1,2,4-triazolo[4,3-a]pyridine derivatives, which is comparable to commercial pesticides, coupled with validated 3D-QSAR models [1], positions this compound as a valuable intermediate for agrochemical discovery. The 3-methyl and 7-amine substituents offer two independent vectors for modulating steric and electronic properties, allowing rational design of new antifungal agents. The hydrochloride salt form facilitates formulation testing in aqueous spray solutions, a critical step in agrochemical development.

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